

Application Notes and Protocols for MS436 in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MS436 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable preference for the first bromodomain (BD1) of BRD4.[1][2][3] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene promoters and enhancers. The dysregulation of BET protein activity, particularly BRD4, is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. MS436 exerts its biological effects by competitively binding to the acetyl-lysine binding pocket of BRD4, thereby preventing its interaction with chromatin and subsequent transcriptional activation of target genes, such as c-MYC and those regulated by NF-κB.[1][4] These application notes provide detailed protocols for the use of MS436 in both in vitro and in vivo mouse models.

Data Presentation

Table 1: In Vitro Activity of MS436



Parameter	Value	Target/System	Reference
Ki	<0.085 µM (estimated 30-50 nM)	BRD4(1)	[1]
0.34 μΜ	BRD4(2)		
Selectivity	~10-fold for BRD4(1) over BRD4(2)	[1]	
IC50	3.8 µM	Nitric Oxide Production (LPS- stimulated murine macrophages)	[2][3]
4.9 μM	IL-6 Production (LPS- stimulated murine macrophages)	[2][3]	

Table 2: In Vivo Dosage and Administration of MS436 in

a Mouse Xenograft Model

Parameter	Details	Source
Mouse Model	22Rv1 (human prostate cancer) mouse xenograft	[1]
Dosage	10-30 mg/kg	[1]
Administration Route	Oral gavage	[1]
Dosing Schedule	10 or 20 mg/kg daily (QD) or 30 mg/kg every other day (QOD) for 28 days	[1]
Vehicle (Suggested)	Carboxymethylcellulose sodium (CMC-Na) solution	
Reported Outcome	Inhibition of tumor growth and reduction of androgen receptor (AR) signals	[1]



Note: The in vivo data is sourced from a commercial supplier. Efforts to locate the primary peerreviewed publication were unsuccessful. Researchers should consider this when designing experiments.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production in Murine Macrophages

This protocol describes the methodology to assess the inhibitory effect of **MS436** on the production of nitric oxide and IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7).

Materials:

- Murine macrophage cell line (e.g., RAW 264.7)
- Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- MS436
- DMSO (for stock solution)
- Lipopolysaccharide (LPS)
- Griess Reagent System (for nitric oxide measurement)
- Mouse IL-6 ELISA kit
- 96-well cell culture plates
- · Spectrophotometer and ELISA plate reader

Procedure:

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate overnight.



- Compound Preparation: Prepare a stock solution of MS436 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
- Treatment: Pre-treat the cells with varying concentrations of **MS436** for 2 hours.
- Stimulation: Add LPS to the wells at a final concentration of 1 μg/mL to induce an inflammatory response. Include untreated and vehicle-treated controls.
- Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
- Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for analysis.
- Nitric Oxide Measurement: Determine the concentration of nitrite (a stable product of nitric oxide) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
- IL-6 Measurement: Quantify the amount of IL-6 in the supernatant using a mouse IL-6 ELISA kit, following the manufacturer's protocol.
- Data Analysis: Calculate the IC50 values for the inhibition of nitric oxide and IL-6 production by MS436.

Protocol 2: In Vivo Administration of MS436 in a Mouse Xenograft Model

This protocol provides a general guideline for the oral administration of **MS436** to mice bearing subcutaneous xenograft tumors, based on the available data.

Materials:

- Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
- 22Rv1 human prostate cancer cells
- Matrigel (optional)



MS436

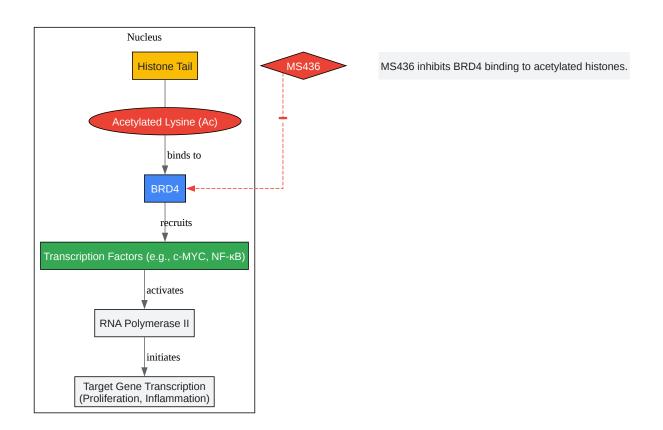
- Vehicle for oral gavage (e.g., 0.5% CMC-Na in sterile water)
- · Oral gavage needles
- Calipers for tumor measurement
- Animal balance

Procedure:

- Xenograft Implantation: Subcutaneously inject 1-5 x 10⁶ 22Rv1 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
- Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
- MS436 Formulation: Prepare a suspension of MS436 in the chosen vehicle (e.g., 0.5% CMC-Na). Sonication may be required to achieve a homogenous suspension. Prepare fresh daily.
- Administration: Administer MS436 via oral gavage at the desired dose (e.g., 10, 20, or 30 mg/kg) according to the chosen schedule (e.g., daily or every other day). The control group should receive the vehicle only.
- Monitoring: Monitor the mice for tumor growth, body weight changes, and any signs of toxicity throughout the study.
- Endpoint: At the end of the treatment period (e.g., 28 days), or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Data Analysis: Compare tumor growth rates and final tumor weights between the MS436treated and control groups to determine efficacy.



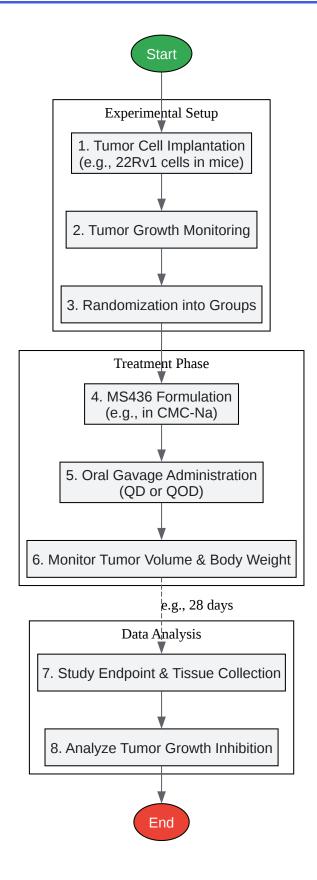
Visualizations



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Caption: MS436 inhibits BRD4 binding to acetylated histones.





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Caption: In vivo experimental workflow for MS436.



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